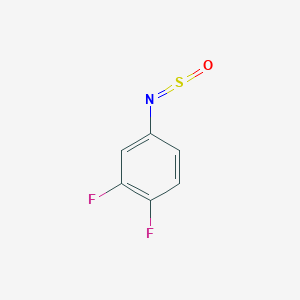

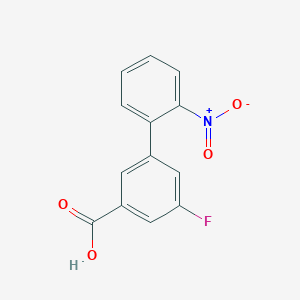

![molecular formula C7H16ClNO2 B1471120 Clorhidrato de ácido 3-[etil(metil)amino]butanoico CAS No. 1609399-82-7](/img/structure/B1471120.png)

Clorhidrato de ácido 3-[etil(metil)amino]butanoico

Descripción general

Descripción

“3-[Ethyl(methyl)amino]butanoic acid hydrochloride” is a chemical compound . It is also known as the hydrochloride salt form of 3-[Ethyl(methyl)amino]butanoic acid .

Synthesis Analysis

The synthesis of similar compounds often involves the use of chiral drug intermediates, such as ® -3-aminobutanol . The synthesis method involves four basic steps: esterification, amino protection, reduction, and deprotection . Another synthesis method involves the reaction of ® -N-benzyl-2-phenylglycine and acetaldehyde .Chemical Reactions Analysis

Esters, such as “3-[Ethyl(methyl)amino]butanoic acid hydrochloride”, typically undergo reactions where the alkoxy (OR’) group is replaced by another group . One such reaction is hydrolysis, which can be catalyzed by either an acid or a base . Acidic hydrolysis is the reverse of esterification . When a base is used to hydrolyze an ester, the products are a carboxylate salt and an alcohol .Aplicaciones Científicas De Investigación

Síntesis de Péptidos

Clorhidrato de ácido 3-[etil(metil)amino]butanoico: se utiliza en la síntesis de péptidos, sirviendo como bloque de construcción para la creación de péptidos complejos. La estructura del compuesto permite la introducción de cadenas laterales que pueden mejorar la actividad biológica de los péptidos sintetizados .

Síntesis de Ácidos N-Arilaminos butánicos

Este compuesto es un reactivo clave en la reacción de aril aminación de tipo Ullmann con haluros de arilo. Los ácidos N-arilaminos butánicos resultantes tienen posibles aplicaciones en el desarrollo de productos farmacéuticos y agroquímicos debido a su diversidad estructural .

Preparación de Piperidinonas Sustituidas

This compound: puede convertirse en éster metílico de ácido 3-aminobutanoico, que es un intermedio en la síntesis de piperidinonas sustituidas. Las piperidinonas son valiosas en la química medicinal por su uso como farmacóforos en el diseño de fármacos .

Reacciones de Aminas con Carbonilos

El compuesto reacciona con aldehídos y cetonas para formar derivados de imina, también conocidos como bases de Schiff. Estas reacciones son cruciales en la síntesis orgánica y pueden conducir a la formación de varios compuestos heterocíclicos .

Formación de Amidas

Cuando reacciona con cloruros de ácido, This compound forma amidas. Esta reacción es fundamental en la síntesis de una amplia gama de compuestos basados en amidas, que son frecuentes en moléculas bioactivas y polímeros .

Síntesis de Sulfonamidas

El compuesto puede reaccionar con grupos sulfonilo para formar sulfonamidas en condiciones alcalinas. Las sulfonamidas tienen una larga historia de uso como agentes antimicrobianos y todavía se utilizan en diversas aplicaciones terapéuticas .

Intermedio Químico

Como intermedio químico, This compound se utiliza para preparar otras entidades químicas que pueden tener aplicaciones en la ciencia de los materiales, como el desarrollo de nuevos polímeros o recubrimientos .

Investigación en Neurotransmisión

Debido a su similitud estructural con los neurotransmisores, este compuesto puede utilizarse en la investigación en neurociencia para estudiar los mecanismos de la neurotransmisión y el papel de compuestos similares en la función cerebral .

Safety and Hazards

Mecanismo De Acción

The mode of action of an amino acid generally involves its incorporation into proteins during translation, where it can influence the structure and function of the protein. The pharmacokinetics of amino acids typically involve absorption from the diet, distribution throughout the body, metabolism (often in the liver), and excretion .

The result of the action of an amino acid can vary widely depending on the specific protein it is incorporated into and the biochemical pathway it is involved in. Environmental factors such as diet, pH, and temperature can influence the action, efficacy, and stability of amino acids .

Análisis Bioquímico

Biochemical Properties

3-[Ethyl(methyl)amino]butanoic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phospholipase A2 (PLA2) enzymes, which are involved in the hydrolysis of phospholipids to release arachidonic acid and lysophospholipids . This interaction can inhibit the activity of PLA2, thereby affecting the production of pro-inflammatory mediators.

Cellular Effects

The effects of 3-[Ethyl(methyl)amino]butanoic acid hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the release of prostaglandin E2 (PGE2) in spinal cord cells, which plays a role in pain and inflammation . Additionally, it can impact the expression of genes involved in inflammatory responses, thereby altering cellular metabolism and function.

Molecular Mechanism

At the molecular level, 3-[Ethyl(methyl)amino]butanoic acid hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with PLA2 enzymes results in the inhibition of their activity, which in turn reduces the production of pro-inflammatory mediators . This compound may also influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[Ethyl(methyl)amino]butanoic acid hydrochloride can change over time. Its stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained inhibition of PLA2 activity and reduced inflammatory responses.

Dosage Effects in Animal Models

The effects of 3-[Ethyl(methyl)amino]butanoic acid hydrochloride vary with different dosages in animal models. At lower doses, it has been observed to produce beneficial effects such as reduced inflammation and pain relief. At higher doses, it may cause toxic or adverse effects, including hypotension and reduced motor activity . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

3-[Ethyl(methyl)amino]butanoic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can affect the metabolism of fatty acids and amino acids, leading to changes in the levels of these metabolites . The compound’s involvement in these pathways underscores its potential impact on overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 3-[Ethyl(methyl)amino]butanoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for optimizing its delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of 3-[Ethyl(methyl)amino]butanoic acid hydrochloride is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can affect its interactions with biomolecules and its overall biochemical effects.

Propiedades

IUPAC Name |

3-[ethyl(methyl)amino]butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-4-8(3)6(2)5-7(9)10;/h6H,4-5H2,1-3H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNTZQBVRXAFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(C)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

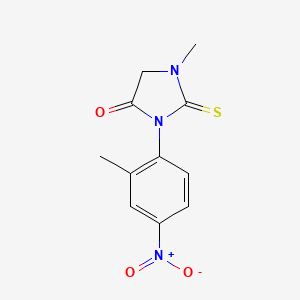

![Methyl 1-[(4-methoxyphenyl)methyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate](/img/structure/B1471046.png)

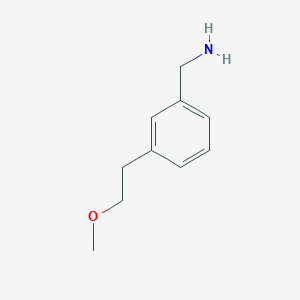

![1-{[1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1471048.png)

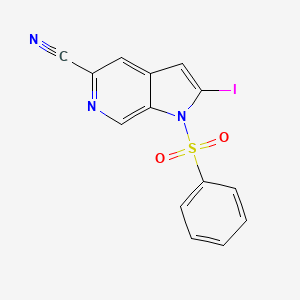

![10-(4-Chlorophenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol](/img/structure/B1471050.png)

![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B1471053.png)

![tert-butyl 5-(pyridin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1471054.png)

![4-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1471058.png)